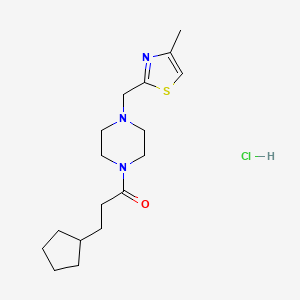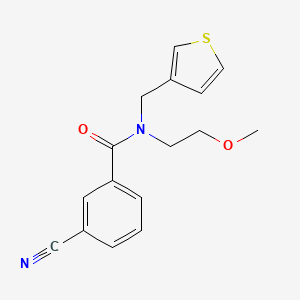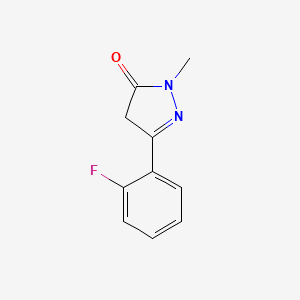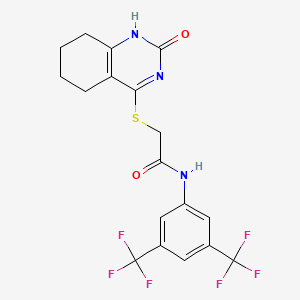![molecular formula C14H13FINO2 B2945527 2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol CAS No. 647031-84-3](/img/structure/B2945527.png)
2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol, commonly known as FMIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. FMIM is a derivative of the natural compound resveratrol, which is found in grapes and has been shown to have health benefits. FMIM has been synthesized to have improved properties for use in scientific research, including increased stability and solubility.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol have been detailed in several studies. For instance, the molecular structures of compounds synthesized via Schiff bases reduction route, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, highlight the significance of intermolecular interactions in determining the chemical and physical properties of these compounds (Ajibade & Andrew, 2021). Additionally, spectroscopy studies, crystal structure, and DFT calculations have been employed to analyze compounds like 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, providing insights into their electronic properties and molecular geometry (Alaşalvar et al., 2015).
Biological Activity and Potential Therapeutic Uses
Research on compounds with similar functional groups has shown potential biological activity and therapeutic applications. For example, polyfunctionalized piperidone oxime ethers, including derivatives with fluoro, chloro, and methoxy substituents, have been synthesized and evaluated for their antiproliferative activity against human cervical carcinoma (HeLa) cell lines, suggesting their potential as anticancer agents (Parthiban et al., 2011). Additionally, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, underscoring the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Advanced Materials and Sensing Applications
The development of advanced materials and sensing applications is another area where related compounds have been explored. Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed for the specific chelation of metal cations, such as Zn^2+, in organic and semi-aqueous solutions, demonstrating their utility in metal recognition and potential applications in cellular metal staining (Hong et al., 2012).
properties
IUPAC Name |
2-[(4-fluoroanilino)methyl]-4-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FINO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPRUQVEGAPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)


![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)
![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
